3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one
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Overview
Description
“3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one” is a chemical compound with the CAS Number: 478246-90-1. It has a molecular weight of 316.45 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C16H16N2OS2 . The InChI code for the compound is 1S/C16H16N2OS2/c1-9-4-5-14-13 (6-9)15-12 (8-20-14)7-17-16 (18-15)21-11 (3)10 (2)19/h4-7,11H,8H2,1-3H3 .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the resources I have. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.45 and is solid in its physical form . For more specific physical and chemical properties like melting point, boiling point, and density, it’s recommended to refer to specialized chemical databases .Scientific Research Applications
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Organic Synthesis
- This compound could potentially be used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . The process involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
- The cyclization involves the acetyl methyl group and the amide carbonyl moiety . If there is an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
- The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
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Biological Research
- Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities . They have been found to have antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
- The compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent . Among pyrido[2,3-d]pyrimidin-7-one derivatives, tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors are noteworthy .
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3,3-dimethyl-1-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS2/c1-11-5-6-14-13(7-11)16-12(9-22-14)8-19-17(20-16)23-10-15(21)18(2,3)4/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGPYZSMZXUHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one |
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